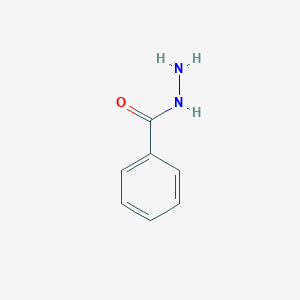

Benzohydrazide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARCRYXKINZHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020149 | |

| Record name | Benzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Benzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

267 °C (decomposes) | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water and alc; slightly sol in ether, acetone, chloroform | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | Benzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from water | |

CAS No. |

613-94-5 | |

| Record name | Benzoylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLW11ZWZ20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115 °C | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Strategies and Methodologies for Benzohydrazide and Its Derivatives

Conventional Synthetic Routes for Benzohydrazide Core Structure

The most common conventional methods for synthesizing the this compound core structure involve the reaction of benzoic acid derivatives with hydrazine (B178648).

Ester-Hydrazine Condensation Approaches

A primary method for preparing this compound is the condensation reaction between an ester of benzoic acid and hydrazine or hydrazine hydrate (B1144303) google.com. This approach typically involves heating the reactants in a suitable solvent. For instance, reacting methyl benzoate (B1203000) or ethyl benzoate with hydrazine hydrate under reflux conditions is a standard procedure taylorandfrancis.comgoogle.comscholaris.ca.

The reaction generally proceeds via a nucleophilic attack of hydrazine on the carbonyl carbon of the ester, followed by the elimination of an alcohol molecule. This method is widely used due to the ready availability of benzoic acid esters and hydrazine hydrate.

Research findings indicate that this reaction can be carried out in various solvents, such as ethanol (B145695) or methanol (B129727) google.comgoogle.comscholaris.ca. For example, the reaction of methyl benzoate with hydrazine hydrate in methanol under reflux for 20 hours has been reported to yield 4-dimethylamino-2-methoxybenzoic acid hydrazide after workup google.com. Another study describes obtaining hydrazide precursors by reacting benzoic acid methyl ester with hydrazine hydrate, with the final condensation reaction occurring at 130°C in toluene, yielding hydrazides in high yields taylorandfrancis.com. The reaction of ethyl benzoate with hydrazine hydrate in ethanol warmed on a steam bath for one hour yielded gentishydrazide in 76% yield google.com.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

While Section 2.1 focuses on the synthesis of the this compound core, condensation reactions with carbonyl compounds (aldehydes and ketones) typically involve the reaction of pre-formed this compound with these compounds to synthesize benzohydrazone derivatives. This reaction is a common method for introducing structural diversity to the this compound scaffold.

The reaction between this compound and aldehydes or ketones results in the formation of a carbon-nitrogen double bond (C=N), yielding a benzohydrazone. This condensation is usually acid-catalyzed, with a catalytic amount of an acid like glacial acetic acid often used to facilitate the reaction mdpi.com.

The general reaction can be represented as:

R₁C(=O)R₂ + H₂NNHC(=O)C₆H₅ → R₁R₂C=NNHC(=O)C₆H₅ + H₂O

where R₁ and R₂ can be hydrogen (for aldehydes) or alkyl/aryl groups (for ketones).

This method is widely employed for synthesizing a vast array of benzohydrazone derivatives with varying substituents on the carbonyl compound, allowing for the exploration of diverse chemical space.

Modern and Sustainable Synthesis Methodologies

In addition to conventional heating methods, modern synthetic techniques are being increasingly applied to the synthesis of this compound and its derivatives to improve efficiency, reduce reaction times, and align with green chemistry principles.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of organic compounds, including this compound derivatives bohrium.comresearchgate.netrsc.orgacs.orgjocpr.comdntb.gov.uascispace.comscilit.comjchr.org. Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reaction mixture uniformly.

Studies have shown that MAOS can drastically reduce reaction times compared to conventional heating methods, often from hours to minutes rsc.orgacs.org. For example, the microwave-assisted synthesis of certain hydrazide-hydrazones reduced the reaction time from 7–9 hours to just 9–10 minutes, with an improvement in product yield acs.org. Another instance shows a reduction from 27 hours to 30 minutes with an impressive yield rsc.org.

MAOS is frequently used in the synthesis of benzohydrazone derivatives from this compound and carbonyl compounds researchgate.netexaly.com. The rapid heating and shorter reaction times offered by microwave irradiation contribute to enhanced reaction efficiency and can sometimes lead to higher yields and purity of the desired products acs.orgjchr.org.

Ultrasound-Assisted Synthesis (Sonochemical Approaches)

Ultrasound-assisted synthesis, also known as sonochemical synthesis, utilizes high-frequency sound waves to accelerate chemical reactions mdpi.comacs.orgmdpi.comacs.orgnih.govekb.eg. The acoustic cavitation generated by ultrasound creates localized hotspots, high pressures, and rapid cooling rates, which can enhance mass transfer and reaction rates.

Sonochemical approaches have been successfully applied to the synthesis of this compound derivatives, particularly in the formation of hydrazones mdpi.comacs.orgacs.orgnih.govekb.eg. Research indicates that ultrasound irradiation can significantly reduce reaction times and improve yields compared to conventional stirring or heating methods acs.orgacs.orgnih.gov.

For instance, the ultrasound-assisted synthesis of 2-hydroxy-N′-((thiophene-2-yl)methylene)this compound was found to reduce the reaction time from 3 hours to just 4 minutes, while also increasing the yield from 78% to 95% acs.orgnih.gov. This highlights the potential of sonochemical methods for providing faster and more efficient synthetic routes. Ultrasound-mediated synthesis has been reported to considerably reduce the reaction time with improved yield for various aryl hydrazones nih.gov.

Green Chemistry Principles in this compound Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ekb.egchemmethod.comresearchgate.netskpharmteco.comacs.org. Applying these principles to the synthesis of this compound derivatives involves considering factors such as solvent choice, energy efficiency, and waste minimization.

Several green chemistry approaches are being explored for the synthesis and derivatization of this compound:

Solvent Selection: Utilizing greener solvents like water or ethanol, or employing solvent-free reaction conditions, can significantly reduce the environmental impact compared to traditional organic solvents mdpi.comacs.orgekb.egchemmethod.com. Ultrasound-assisted synthesis in ethanol is an example of a greener approach used for synthesizing this compound derivatives mdpi.comacs.orgekb.eg.

Energy Efficiency: Techniques like microwave and ultrasound irradiation contribute to green chemistry by reducing reaction times and energy consumption compared to prolonged heating in conventional methods rsc.orgacs.orgacs.orgacs.orgnih.govresearchgate.netacs.org.

Atom Economy: Designing reactions that maximize the incorporation of all materials used into the final product is a key principle of green chemistry researchgate.netacs.org. While not always explicitly stated, optimizing reaction conditions and minimizing byproducts contribute to better atom economy in this compound synthesis and derivatization.

Catalysis: The use of efficient and potentially recyclable catalysts can also align with green chemistry principles by reducing the amount of reagents needed and simplifying purification chemmethod.com.

Research is ongoing to develop more environmentally friendly and sustainable methods for synthesizing this compound derivatives, incorporating these green chemistry principles into synthetic strategies mdpi.comekb.egresearchgate.net.

Utilization of Environmentally Benign Solvents (e.g., Water, Polyethylene (B3416737) Glycol (PEG), Lactic Acid)

The use of environmentally benign solvents in chemical synthesis is a key aspect of green chemistry. Several studies have explored the use of solvents like water, polyethylene glycol (PEG), and lactic acid for the synthesis of organic compounds, including those related to this compound derivatives. For instance, water has been used as a solvent in the synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones through cyclization reactions. rsc.org PEG-400 has been employed as a green and reusable solvent in metal-free cascade reactions. researchgate.net Lactic acid, a bioabsorbable solution, has also been utilized as a green solvent and catalyst in organic synthesis, such as the one-pot synthesis of disubstituted-benzimidazole derivatives. mdpi.comsemanticscholar.org While these examples demonstrate the application of such solvents in related organic synthesis, their direct and specific application in the synthesis of this compound itself or a wide range of its derivatives is an active area of research aimed at developing more sustainable protocols.

Development of Catalyst-Free or Ecologically Sound Catalytic Systems

Developing synthetic routes that are either catalyst-free or employ ecologically sound catalytic systems is another important aspect of green chemistry. Catalyst-free methods reduce the need for potentially hazardous or costly catalysts and simplify purification processes. Ecologically sound catalysts, such as heterogeneous catalysts, can often be easily recovered and reused, minimizing waste. For example, bentonite (B74815) clay has been explored as a recyclable, low-cost, and environmentally compatible heterogeneous catalyst in the solvent-free synthesis of N′-(2-oxoindolin-3-ylidene)this compound derivatives under microwave irradiation. researchgate.netufg.br This method achieved high yields (up to 96%) and short reaction times (15-60 minutes). researchgate.netufg.br Another catalyst-free and eco-friendly method involves the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.comnih.gov This approach highlights the potential for developing efficient synthetic routes without the need for traditional catalysts.

Targeted Synthesis of Advanced this compound Derivatives

This compound serves as a versatile building block for the synthesis of a wide array of advanced derivatives, often incorporating various functional groups and heterocyclic systems.

Benzohydrazone Derivatives (Schiff Bases)

Benzohydrazone derivatives, also known as Schiff bases, are commonly synthesized through the condensation reaction between this compound and aldehydes or ketones. derpharmachemica.com This reaction typically involves the formation of an azomethine group (C=N). derpharmachemica.com For instance, a series of 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] this compound analogs (hydrazones) were synthesized by reacting 4-hydroxybenzoic acid hydrazide with substituted aromatic aldehydes in the presence of glacial acetic acid as a catalyst. japsonline.com Substituted this compound derivatives have also been synthesized through the Schiff base route via condensation reactions with aromatic aldehydes, using concentrated hydrochloric acid as a catalyst and water as a solvent, achieving high yields (e.g., 97% for one synthesized compound). derpharmachemica.com The general reaction involves the reaction of an acid hydrazide with an aldehyde to form the hydrazone. orientjchem.org

Integration of Heterocyclic Ring Systems (e.g., Pyrazolines, Triazoles, Oxadiazoles, Dihydropyrazoles, Benzothiazoles)

This compound derivatives are frequently synthesized with integrated heterocyclic ring systems, leading to compounds with diverse chemical and potential biological properties. Examples of such heterocyclic systems include pyrazolines, triazoles, oxadiazoles, dihydropyrazoles, and benzothiazoles. nih.govfishersci.atfishersci.comfishersci.ptnih.govontosight.aiontosight.aiwikipedia.orgwikiwand.com

The synthesis of compounds containing dihydropyrazole moieties linked to this compound structures has been reported. One method involves the reaction of methyl 4-hydrazinylbenzoate with substituted chalcones, followed by cyclization. nih.gov

Triazole ring systems can be incorporated into benzoic acid hydrazide derivatives. ontosight.ai A catalyst-free, microwave-mediated method has been developed for synthesizing 1,2,4-triazolo[1,5-a]pyridines from the reaction of enaminonitriles and benzohydrazides. mdpi.comnih.gov

Oxadiazoles are another class of heterocycles that can be integrated into this compound-related structures. nih.govontosight.aifishersci.comamericanelements.comcoreyorganics.com

Benzothiazoles, which consist of a thiazole (B1198619) ring fused to a benzene (B151609) ring, can also be part of this compound derivatives or synthesized using related methodologies. fishersci.cathegoodscentscompany.comnih.govwikipedia.org Environmentally benign methods in water have been developed for the synthesis of substituted benzothiazole-2-thiols. rsc.org

Pyrazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms, can be synthesized and potentially integrated into this compound structures. wikipedia.orgwikiwand.comeasychem.orgamericanelements.comuni.lutci-chemical-trading.comontosight.ai For instance, 2-hydroxyethylhydrazine (B31387) reacts with β-diketones to yield 5-hydroxy-4,5-dihydropyrazoles. cenmed.com

Design and Synthesis of Substituted this compound Analogues

The design and synthesis of substituted this compound analogues involve modifying the basic this compound structure by introducing various substituents onto the benzene ring or the hydrazine moiety. This substitution can significantly impact the chemical and physical properties of the resulting compounds. Examples include the synthesis of 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] this compound analogs japsonline.com and (E)-N'-(substituted)-3,4,5-trimethoxythis compound analogs. orientjchem.org These substituted analogues are often synthesized through condensation reactions between substituted benzohydrazides and appropriate aldehydes or ketones. derpharmachemica.comorientjchem.org Research in this area focuses on exploring the effect of different substituents on the synthesis, properties, and potential applications of these derivatives. derpharmachemica.com

Reactivity and Reaction Mechanisms of Benzohydrazide

Investigation of Nucleophilic Reactivity of Benzohydrazide Functionalities

This compound possesses multiple potential nucleophilic sites, including the nitrogen atoms and the oxygen atom of the carbonyl group. Studies have investigated the nucleophilic behavior of this compound derivatives towards various electrophiles. For instance, this compound derivatives act as nucleophiles in reactions with carbonyl electrophiles like p-nitrophenyl acetate (B1210297) (NPA) and 2-chloro-5-nitropyrimidine (B88076). udd.clresearchgate.netrsc.org The nitrogen atoms, particularly the terminal nitrogen (N3), are often implicated as the primary nucleophilic centers. udd.clrsc.org

Experimental Kinetic Studies of Reaction Pathways

Experimental kinetic studies have been performed to understand the reaction pathways of this compound. The reaction of this compound derivatives with p-nitrophenyl acetate has been kinetically and theoretically studied, with data indicating a stepwise mechanism where the nucleophilic attack is the rate-determining step. udd.clresearchgate.net Similarly, kinetic studies of the reaction between this compound derivatives and 2-chloro-5-nitropyrimidine in water also suggest a stepwise mechanism with the nucleophilic attack being rate-determining. rsc.org Pseudo-first-order rate coefficients have been observed under conditions of nucleophile excess in reactions involving this compound derivatives. researchgate.net

Elucidation of Mechanistic Pathways (e.g., Stepwise Mechanisms, Tetrahedral Intermediates)

Mechanistic investigations of reactions involving this compound often propose stepwise pathways involving the formation of tetrahedral intermediates. In the acetylation of this compound derivatives with p-nitrophenyl acetate, a stepwise mechanism is supported by kinetic data. udd.clresearchgate.net This mechanism involves the nucleophilic attack of this compound on the carbonyl carbon of the acetate, leading to the formation of a tetrahedral intermediate. udd.cl The breakdown of this intermediate is considered the rate-determining step in some cases.

For reactions with 2-chloro-5-nitropyrimidine, a stepwise SNAr mechanism is proposed, where the nucleophilic attack of the this compound nitrogen on the pyrimidine (B1678525) ring is the rate-determining step. researchgate.netrsc.org The formation of a zwitterionic tetrahedral intermediate has also been suggested in reactions involving this compound derivatives, with the breaking of this intermediate to products being rate-determining in certain aminolysis reactions. researchgate.net

Tautomerism and its Influence on Reaction Dynamics

This compound can exist in different tautomeric forms, primarily keto-enol tautomerism. This equilibrium can significantly influence its reactivity. udd.clresearchgate.net

Analysis of Keto-Enol Pre-Equilibria

Theoretical and experimental studies indicate that this compound derivatives establish intramolecular proton rearrangement, leading to keto-enol tautomerism. udd.clresearchgate.net Proton NMR spectra of some this compound derivatives have revealed the presence of keto-enol tautomerism. researchgate.netasianpubs.orgasianpubs.org Analysis of the keto-enol ratios has shown that substituents can influence this equilibrium. asianpubs.orgasianpubs.org

Identification of Active Nucleophilic Species (e.g., Enol Form)

The tautomerism of this compound affects which species acts as the active nucleophile. Research suggests that the enol form of this compound appears to be the active species for nucleophilic attack in certain reactions, such as acetylation reactions. udd.clresearchgate.netuchile.cl The participation of the enol form, being a potentially more reactive nucleophile compared to the keto form, has been previously proposed and is consistent with experimental and theoretical results. udd.clresearchgate.net The nucleophilic center in these reactions is often identified as the terminal nitrogen (N3), with the enol form being the proximate nucleophile. udd.cl

Examination of Substituent Effects on Reaction Rates and Selectivity

Substituents on the benzoyl ring of this compound derivatives can influence their reactivity, affecting reaction rates and selectivity. Studies have analyzed these substituent effects using methods like Hammett correlations and local reactivity analysis. udd.clresearchgate.netsciensage.info

Substituent effects have been examined in reactions such as the acetylation of this compound derivatives. udd.clresearchgate.net The response in reaction rate coefficients to inductive substituent effects can be low, which is consistently explained by the enol form being the active species. udd.cl While substituent effects might be expected to be more significant at the carbonyl site, results suggest they have relevant effects on the keto-enol tautomerism rather than directly on the nucleophilic attack stage. udd.cl

In nucleophilic aromatic substitution reactions of this compound derivatives, intramolecular hydrogen bond formation can occur in the transition state, enhancing both the electrophilicity of the reacting partner and the nucleophilicity of the nitrogen atom of the this compound fragment. researchgate.netrsc.org This highlights how substituent-influenced interactions can impact reactivity.

Hammett studies have been used to investigate substituent effects, with observed correlation coefficients providing insights into the transition state and rate-determining step. otterbein.edu For example, a negative ρ value in a Hammett correlation can indicate a rate-determining nucleophilic attack step with partial proton transfer. Electron-donating groups can enhance the nucleophilicity of the hydrazide nitrogen, potentially accelerating acylation reactions, while electron-withdrawing groups can reduce reaction rates due to decreased electron density.

Here is a table summarizing some illustrative data on substituent effects on the rate coefficient (kN) for the reaction of this compound derivatives with p-nitrophenyl acetate:

| Substituent | pKa (conjugate acid) | kN (s⁻¹ M⁻¹) | Hammett σ | eHOMO (eV) |

| 4-OCH₃ | 3.46 | 3.30 x 10⁻³ | -0.27 | -8.53 |

| 4-CH₃ | - | - | -0.17 | - |

| H | 3.26 | 2.20 x 10⁻³ | 0.00 | -8.60 |

| 4-Cl | 3.11 | 1.90 x 10⁻³ | 0.23 | -8.72 |

| 3-NO₂ | 2.56 | 1.00 x 10⁻³ | 0.71 | -8.98 |

This data suggests that electron-donating groups (like 4-OCH₃) tend to increase the reaction rate compared to the unsubstituted this compound (H), while electron-withdrawing groups (like 4-Cl and 3-NO₂) tend to decrease it, although the response to inductive effects can be moderate. udd.cl

Inductive Substituent Effects on Reactivity

Inductive substituent effects play a role in modulating the reactivity of this compound derivatives. These effects involve the withdrawal or donation of sigma electrons through the bonds, influencing the electron density distribution within the molecule and, consequently, its reactivity towards attacking species. libretexts.org Research involving substituted benzohydrazides has utilized techniques like Hammett equations and spectral correlation studies (UV, IR, NMR) to understand how different substituents on the phenyl ring impact the electronic environment and reactivity. researchgate.net While some studies on substituted benzylidene benzohydrazides have shown satisfactory correlations between spectroscopic data and Hammett substituent constants (σ, σ+, and σR), indicating the influence of electronic effects, others have revealed poor correlations with parameters like σI, F, and R, suggesting weaker inductive, field, and resonance effects in certain contexts. researchgate.net

Local Reactivity Analysis for Preferential Attack Sites

Local reactivity analysis, often employing computational methods such as Density Functional Theory (DFT), is crucial for identifying the most reactive centers within the this compound molecule for nucleophilic or electrophilic attack. researchgate.netresearchgate.netarpgweb.com These studies help to predict the preferential sites of reaction based on electronic descriptors.

Theoretical studies on this compound derivatives have utilized parameters like condensed Fukui functions and condensed softness indices to analyze local reactivity. researchgate.netarpgweb.com These descriptors help in comparing the susceptibility of different atoms within the molecule to nucleophilic and electrophilic attacks. researchgate.net For instance, in acetylation reactions, local reactivity analysis has been used to describe the most reactive centers for nucleophilic attack, and the predicted selectivity has been corroborated by product analysis. udd.cl

Furthermore, studies on nucleophilic aromatic substitution reactions involving this compound derivatives have shown that intramolecular hydrogen bond formation can act as a perturbation, enhancing the nucleophilicity of the nitrogen atom in the this compound fragment and the electrophilicity of the reaction center on the other reactant. researchgate.netrsc.org This highlights how local electronic effects and interactions dictate the preferred attack sites and influence the reaction mechanism.

Studies on Oxidation Reactions of this compound

Oxidation reactions of this compound have been investigated to understand its redox behavior and the products formed. These studies often involve using various oxidizing agents and analyzing the reaction kinetics and mechanisms. nih.govcdnsciencepub.com

One notable study explored the oxidation of this compound by hexachloroiridate(IV) ([IrCl6]2-). nih.govnih.gov This reaction followed second-order kinetics, and the oxidation product identified was benzoic acid. nih.govnih.gov The proposed mechanism for this oxidation resembles those suggested for the oxidation of other hydrazides, such as isoniazid (B1672263) and nicotinic hydrazide, by the same oxidizing agent. nih.govnih.gov

Kinetic data from these oxidation studies can provide insights into the reactivity of different protolytic species of this compound. For example, the enolate form of this compound has been found to be extremely reactive towards the reduction of [IrCl6]2-. nih.govnih.gov The activation entropies and rapid scan spectra suggest that an outer-sphere electron transfer mechanism is likely involved in the rate-determining steps of these oxidation reactions. nih.govnih.gov

Other studies have also reported the oxidation of benzohydrazides to corresponding diimides using oxidizing agents like lead tetraacetate. cdnsciencepub.com These diimides were often found to be unstable. cdnsciencepub.com

Coordination Chemistry of Benzohydrazide Complexes

Ligand Design and Diverse Coordination Modes of Benzohydrazide Derivatives

This compound and its derivatives, such as aroylhydrazones, are notable for their ability to act as versatile ligands, exhibiting a range of coordination modes. This versatility stems from the presence of multiple potential donor sites, allowing them to form stable complexes with various metal ions. The specific coordination behavior is often influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the solvent used.

Aroylhydrazones, synthesized through the condensation of hydrazides with aromatic aldehydes or ketones, are particularly significant in coordination chemistry due to their capacity to act as multidentate ligands. They can coordinate with metal ions through nitrogen, oxygen, and in some cases, sulfur atoms, leading to a wide array of metal complexes with different geometries and properties.

Role of the Amide Group as a Binding Site (Oxygen and Nitrogen Donor Atoms)

The amide group (-C(O)NH-) is a cornerstone of the coordinating ability of this compound. It can coordinate to a metal center in two primary ways: through the carbonyl oxygen or the amide nitrogen. Typically, in its neutral keto form, the this compound ligand acts as a bidentate chelating agent, coordinating to the metal ion through the carbonyl oxygen and the amino nitrogen of the hydrazide moiety. This mode of coordination is often confirmed by infrared (IR) spectroscopy, where a shift to lower wavenumbers is observed for the ν(C=O) (carbonyl) and ν(NH2) (amino) stretching frequencies upon complexation.

Contribution of Imine and Carbonyl Groups in Aroylhydrazones to Chelation

The formation of aroylhydrazones by reacting this compound with aldehydes or ketones introduces an imine (-C=N-) group, which provides an additional coordination site. Aroylhydrazones typically act as tridentate ligands, coordinating to the metal ion through the carbonyl oxygen, the imine nitrogen, and another donor atom, which can be a phenolic oxygen or a heterocyclic nitrogen, depending on the structure of the aldehyde or ketone precursor.

The chelation involving the carbonyl oxygen and the imine nitrogen forms a stable five-membered ring with the metal ion. The involvement of these groups in coordination is supported by spectroscopic data. In the IR spectra of the complexes, the ν(C=O) band often shifts to a lower frequency, indicating its coordination to the metal. Simultaneously, the ν(C=N) band also shows a shift, confirming the participation of the imine nitrogen in the coordination sphere. The stability of these chelate rings is a significant driving force for the formation of aroylhydrazone complexes. In some instances, aroylhydrazones can act as dianionic ligands, where both the amide and another proton (e.g., from a phenolic hydroxyl group) are lost, leading to even more robust coordination.

Complexation with Transition Metal Ions

The ability of this compound and its derivatives to form stable complexes with a variety of transition metal ions has been extensively studied. The resulting complexes often exhibit interesting electronic and magnetic properties, as well as potential applications in various fields.

Synthesis and Characterization of Copper(II) Complexes

Copper(II) complexes of this compound and its derivatives have been widely synthesized and characterized. These complexes are typically prepared by reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the corresponding aroylhydrazone ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). rsc.org The resulting complexes can be mononuclear, dinuclear, or even polynuclear, depending on the specific ligand and reaction conditions. rsc.org

Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques. Elemental analysis helps in determining the stoichiometry of the complexes. Infrared spectroscopy is crucial for identifying the coordination sites of the ligand. For instance, in the IR spectra of copper(II) complexes of this compound, shifts in the ν(C=O) and ν(NH2) bands to lower frequencies suggest coordination through the carbonyl oxygen and amino nitrogen. chemsociety.org.ng In the case of aroylhydrazone complexes, shifts in the ν(C=O) and ν(C=N) bands are indicative of chelation. rsc.org

Electronic absorption spectra in the visible region provide information about the geometry around the copper(II) ion. For example, a broad d-d transition band is often observed, which is characteristic of a distorted octahedral or square planar geometry. samipubco.com X-ray diffraction studies have provided definitive structural information for several copper(II)-benzohydrazone complexes, confirming the coordination modes and geometries. rsc.orgnih.gov For example, the crystal structure of a dinuclear copper(II) complex with a benzhydrazone-related ligand revealed a phenoxo-bridged distorted square pyramidal geometry around each copper(II) center. epa.gov

| Complex | Ligand | Key IR Bands (cm⁻¹) ν(C=O), ν(C=N) | Electronic Spectra λmax (nm) | Proposed Geometry |

| [Cu(L)(OAc)] | Salicylidene-benzohydrazide | ~1600, ~1550 | ~680 | Square pyramidal |

| [Cu₂(L)₂(py)₂] | 2-oxybenzaldehyde benzhydrazonato | Not specified | Not specified | Dinuclear |

| [Cu(L)(phen)] | 2-oxybenzaldehyde benzhydrazonato | Not specified | Not specified | Mononuclear |

Synthesis and Characterization of Nickel(II) Complexes

Nickel(II) complexes of this compound and its aroylhydrazone derivatives are also well-documented. The synthesis typically involves the reaction of a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, with the ligand in an appropriate solvent. elsevierpure.com The resulting complexes often exhibit octahedral or square planar geometries. elsevierpure.comnih.gov

Spectroscopic characterization plays a key role in elucidating the structure of these complexes. In the IR spectra, the coordination of the ligand is confirmed by shifts in the characteristic vibrational bands. For instance, in a nickel(II) complex with a benzohydrazone derivative, coordination through the azomethine nitrogen and carbonylate oxygen was confirmed by shifts in the corresponding IR bands. elsevierpure.com

The electronic spectra of nickel(II) complexes are particularly informative for determining their geometry. Octahedral Ni(II) complexes typically show three spin-allowed d-d transitions, whereas square planar complexes are often diamagnetic and show characteristic absorption bands at higher energies. samipubco.com For example, some Ni(II) complexes of aroylhydrazones derived from 2-hydroxy-4,5-dimethylacetophenone exhibit magnetic moments in the range of 2.9–3.3 B.M. and electronic spectral data consistent with an octahedral geometry. chemijournal.com Single-crystal X-ray diffraction studies have confirmed the structures of several nickel(II)-aroylhydrazone complexes, revealing distorted octahedral or square-planar coordination environments. elsevierpure.comnih.govresearchgate.net In one such study, a nickel(II) complex with a tridentate aroylhydrazone ligand was found to have a six-coordinate octahedral geometry with two ligands coordinating to the metal center. nih.gov

| Complex | Ligand | Key IR Bands (cm⁻¹) ν(C=O), ν(C=N) | Magnetic Moment (B.M.) | Proposed Geometry |

| [Ni(L)₂] | (Z)-N′-(4-methoxybenzylidene)this compound | ~1605, ~1507 | Diamagnetic | Distorted square planar |

| [Ni(L)₂] | 2-(benzyloxy)benzoylhydrazone derivative | Coordinated azomethine-N and carbonylate-O | Not specified | Distorted square-planar |

| Ni(L1)₂ | (E)-2-hydroxy-N'-(1-(pyrazin-2-yl)ethylidene)this compound | Not specified | Not specified | Octahedral |

Synthesis and Characterization of Organotin(IV) Complexes

Organotin(IV) complexes of this compound derivatives have been synthesized and characterized, revealing interesting structural features. These complexes are generally prepared by reacting organotin(IV) chlorides (such as R₂SnCl₂ or R₃SnCl) with the this compound-based ligands, often in the presence of a base.

The characterization of these complexes relies heavily on spectroscopic methods. In the IR spectra, the coordination of the ligand is evidenced by shifts in the ν(C=O) and ν(C=N) bands. The appearance of new bands at lower frequencies can be assigned to Sn-O and Sn-N stretching vibrations, confirming the coordination of the ligand to the tin atom.

¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are powerful tools for characterizing organotin(IV) complexes in solution. The chemical shifts in the ¹¹⁹Sn NMR spectra are particularly useful for determining the coordination number of the tin atom. For instance, ¹¹⁹Sn NMR chemical shift values can help distinguish between four-, five-, and six-coordinate tin centers. Based on spectroscopic data, trigonal bipyramidal and octahedral geometries are commonly proposed for these complexes. nih.gov In some cases, the ligands act as bidentate, coordinating through sulfur and azomethine nitrogen in thiohydrazone derivatives. nih.gov

| Complex Type | Ligand Type | Key IR Bands (cm⁻¹) ν(Sn-O), ν(Sn-N) | ¹¹⁹Sn NMR (ppm) | Proposed Geometry |

| R₂SnL₂ | Schiff base from salicylaldehyde (B1680747) and adenine | Present | Not specified | Trigonal bipyramidal |

| R₃SnL | Schiff base from salicylaldehyde and adenine | Present | Not specified | Trigonal bipyramidal |

| (p-ClC₆H₄)₂Sn[L]Cl₂ | Salicylaldehyde aniline-N-thiohydrazone | Present | Not specified | Not specified |

Complexation with Lanthanide(III) Ions

The interaction between this compound and lanthanide(III) ions is significantly influenced by synthetic conditions, which can direct the formation of complexes with varied structures and properties. rsc.orgnih.gov A key feature of this chemistry is the ability of the this compound ligand to undergo transformations during the reaction, leading to novel coordination assemblies. rsc.org

Under hydrothermal conditions, this compound (bzz) can act as a precursor to other ligands through in situ reactions. rsc.org Research has shown that at elevated temperatures, the this compound ligand can undergo hydrolysis to form the benzoate (B1203000) (ben) ligand. nih.govnstda.or.th This transformation is a critical factor in the formation of certain lanthanide coordination polymers. rsc.org

For instance, in the synthesis of a series of lanthanide complexes, hydrothermal treatment at 110 °C resulted in the partial hydrolysis of this compound. rsc.orgnstda.or.th This led to the formation of one-dimensional (1D) coordination polymers where both the original this compound (bzz) and the newly formed benzoate (ben) ligands participated in the coordination with the lanthanide ion. nih.govnih.gov

Increasing the temperature further to 145 °C under hydrothermal conditions promotes the complete hydrolysis of this compound to benzoate. nih.govnstda.or.thnih.gov This results in the formation of thermodynamically more stable products, a different class of coordination assemblies where the lanthanide ions are bridged exclusively by the in situ generated benzoate ligands. rsc.orgresearchgate.net These discoveries represent the first examples of lanthanide coordination polymers developed through the hydrothermal in situ formation of carboxylate ligands from a hydrazide-based precursor. rsc.org

The solid-state structure of lanthanide-benzohydrazide complexes is highly dependent on the synthetic conditions, particularly the solvent and reaction temperature. rsc.orgnih.gov By carefully controlling these parameters, it is possible to isolate distinct classes of coordination complexes with unique structural architectures. researchgate.net Three primary classes of lanthanide(III) coordination complexes have been identified based on the reaction of hydrated lanthanide nitrates with this compound under varying conditions. nih.govnstda.or.th

Class 1: Discrete 3D Supramolecular Architectures: When the reaction is carried out in isopropanol (B130326) at ambient temperature followed by slow evaporation, discrete mononuclear complexes are formed. nih.govnstda.or.thnih.gov In these structures, the individual complex units are held together by distinct intermolecular N–H⋯O hydrogen bonds, which generate a three-dimensional (3D) supramolecular network. rsc.orgnih.gov

Class 2: 1D Coordination Polymers with Mixed Ligands: As described previously, utilizing hydrothermal conditions with water as the solvent at 110 °C leads to the formation of 1D coordination polymers. nih.govnstda.or.th These structures are characterized by the presence of both the original this compound and the in situ generated benzoate ligands coordinating to the lanthanide centers. rsc.org

Class 3: 1D Zigzag Chains with Single Ligand: At a higher hydrothermal temperature of 145 °C, where this compound completely hydrolyzes to benzoate, a third class of complexes emerges. nih.govnstda.or.thresearchgate.net These coordination assemblies feature 1D zigzag chains where the lanthanide centers are bridged by benzoate ligands. nstda.or.th Interestingly, the chain structures of the Class 2 complexes can be transformed into the zigzag tape-like structures of the Class 3 complexes by heating the crystalline samples to 400 °C in air. nih.govresearchgate.net

The following table summarizes the influence of synthetic conditions on the resulting complex formation.

| Class | Synthetic Conditions | Ligand(s) in Final Complex | Resulting Structure |

| 1Ln | Isopropanol, Ambient Temp. | This compound (bzz) | Discrete mononuclear complexes forming a 3D supramolecular architecture via H-bonds. rsc.orgnih.gov |

| 2Ln | Water, 110 °C Hydrothermal | This compound (bzz) & Benzoate (ben) | 1D coordination polymers with mixed ligands. nih.govrsc.org |

| 3Ln | Water, 145 °C Hydrothermal | Benzoate (ben) | 1D zigzag chains formed by thermodynamically stable products. nih.govresearchgate.net |

Structural Elucidation and Stereochemistry of Metal Complexes

This compound typically acts as a bidentate chelating ligand, coordinating to metal ions through the oxygen atom of the carbonyl group and a nitrogen atom of the hydrazine (B178648) group to form a stable five-membered ring. researchgate.netedu.krd However, its derivatives can exhibit different coordination modes, including neutral bidentate or even hexadentate behavior. biomedgrid.combiomedgrid.com

The lanthanide complexes formed under the varied conditions discussed above exhibit diverse structures and stereochemistry. The Class 3 complexes, formed at 145 °C, are notable for their unusual low coordination numbers, featuring six- and seven-fold coordinated Ln³⁺ centers. nih.govnstda.or.thresearchgate.net In these 1D zigzag chains, the benzoate ligands bridge the metal centers in µ₂- and µ₃-coordination modes. nih.govresearchgate.net In contrast, other studies on metal complexes with this compound derivatives have reported distorted octahedral geometries. nih.gov For instance, a Co(III) complex was found to have a slightly distorted octahedral coordination environment, which is a typical geometry for cobalt complexes. nih.gov

The structural versatility extends from discrete mononuclear units to extended polymeric structures. While many reported lanthanide complexes with hydrazide ligands are discrete mononuclear species, the use of hydrothermal synthesis has enabled the formation of 1D coordination polymers. nih.gov In some cases, metal ions like copper have been observed in complexes with a distorted octahedral geometry. biomedgrid.com

Stoichiometric Investigations of Ligand-to-Metal Ratios in Complex Formation

The determination of the ligand-to-metal ratio is fundamental to understanding the structure of coordination complexes. Various techniques are employed for this purpose, including spectrophotometric titration methods like the mole-ratio method and the continuous variation technique (Job's method). libretexts.org

In the context of lanthanide-benzohydrazide systems, specific stoichiometries have been identified for the different classes of complexes formed under varying synthetic conditions. nih.gov The formulas clearly indicate the ligand-to-metal ratios:

Class 1Ln: Ln(bzz)(NO₃)₂ nih.gov

Class 2Ln: [Ln(bzz)(ben)₃(H₂O)]·H₂O nih.gov

Class 3Ln: [Ln₃(ben)₃] nih.gov

For other metal-benzohydrazide complexes, stoichiometric ratios are often determined using spectrophotometric methods. For example, Job's method was used to establish a 1:2 metal-to-ligand ratio for a cadmium(II)-benzohydrazide complex. researchgate.net The mole-ratio method is another alternative where the concentration of the metal is kept constant while the ligand concentration is varied. libretexts.org This method has been used to determine 1:1 and 1:2 stoichiometries for various metal-drug complexes. ijpras.com These investigations are crucial for confirming the composition of the complexes and for understanding the binding equilibrium in solution.

Advanced Characterization Techniques in Benzohydrazide Research

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural features of benzohydrazide, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the protons of the phenyl group typically appear as multiplets in the aromatic region, generally between δ 7.4 and 7.9 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the benzene (B151609) ring in derivatives. The protons of the hydrazide group (-CONHNH₂) give rise to distinct signals. The NH proton often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically found in the range of δ 9.0-10.0 ppm. The terminal NH₂ protons also present as a broad singlet, usually located further upfield.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of the hydrazide group is characteristically found in the downfield region of the spectrum, typically between δ 165 and 170 ppm. The aromatic carbons of the benzene ring produce a series of signals in the δ 127-134 ppm range. The carbon atom to which the carbonyl group is attached (C-1) is often observed around δ 133 ppm, while the other aromatic carbons appear at slightly different chemical shifts due to their distinct electronic environments.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.4 - 7.9 (multiplet) |

| ¹H | Amide (CO-NH) | 9.0 - 10.0 (broad singlet) |

| ¹H | Amine (NH₂) | 4.5 - 5.5 (broad singlet) |

| ¹³C | Carbonyl (C=O) | 165 - 170 |

| ¹³C | Aromatic (C1) | ~133 |

| ¹³C | Aromatic (C2-C6) | 127 - 134 |

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.gov

The N-H stretching vibrations of the hydrazide group are prominent. Typically, two bands are observed in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group, while the N-H stretching of the secondary amide appears in the same region. bioregistry.io The carbonyl (C=O) stretching vibration gives rise to a strong absorption band, usually in the range of 1630-1680 cm⁻¹. nih.gov The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. nih.gov The C-N stretching vibration of the hydrazide group is typically observed around 1300-1400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | -NH and -NH₂ |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1630 - 1680 | C=O Stretch | Amide (Carbonyl) |

| 1550 - 1600 | N-H Bend | Amine |

| 1450 - 1600 | C=C Stretch | Aromatic |

| 1300 - 1400 | C-N Stretch | Amide |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

This compound typically exhibits strong absorption in the ultraviolet region due to π → π* transitions within the benzene ring and the carbonyl group. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. A characteristic absorption maximum (λmax) for this compound is observed at approximately 285.2 nm. nih.gov Additionally, weaker n → π transitions, involving the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π* orbitals, may also be observed. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.

| Electronic Transition | Typical Wavelength Range (nm) | λmax (nm) |

|---|---|---|

| π → π | 200 - 300 | 285.2 nih.gov |

| n → π | > 300 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular weight of approximately 136.15 g/mol , the mass spectrum provides valuable structural information. nist.gov

In Electron Impact Mass Spectrometry (EIMS), the molecular ion peak (M⁺) is observed at m/z 136. The fragmentation of this compound is characterized by several key bond cleavages. A common fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak due to its stability. nih.gov Further fragmentation of the benzoyl cation can result in the loss of a carbonyl group (CO) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77. Another significant fragmentation is the cleavage of the C-N bond, which can lead to the formation of the [NH₂NH]⁺ fragment. Electrospray Ionization (ESI) mass spectrometry, a softer ionization technique, is also used, often showing the protonated molecule [M+H]⁺ at m/z 137. nih.gov

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 136 | Molecular Ion [M]⁺ | [C₇H₈N₂O]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound and its derivatives has provided invaluable insights into their molecular geometry and crystal packing. While the crystal structure of the parent this compound has been a subject of study, numerous derivatives have been characterized, revealing common structural motifs.

For instance, the analysis of various this compound derivatives often shows that the molecules adopt a largely planar conformation, although some torsion around the C-C and C-N bonds can occur. nih.govresearchgate.net The crystal packing is typically dominated by a network of intermolecular hydrogen bonds involving the N-H and C=O groups of the hydrazide moiety. These hydrogen bonds often lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. researchgate.net

Crystallographic studies on this compound derivatives have reported various crystal systems, including monoclinic and orthorhombic, with different space groups such as P2₁/n and P2₁2₁2₁. The specific unit cell parameters (a, b, c, α, β, γ) are unique to each crystalline form and provide a fingerprint of its solid-state structure. nih.govhmdb.ca

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (Z)-4-amino-N′-(1-(o-tolyl)ethylidene)this compound | Monoclinic | P2₁/n | nih.gov |

| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)this compound | Monoclinic | P2₁/c | hmdb.ca |

| (E)-4-hydroxy-N′-(3-hydroxybenzylidene)this compound monohydrate | Triclinic | P-1 | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, offering a detailed picture of how molecules are packed. nih.govscirp.org This method maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. Red areas on the surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue areas denote weaker contacts. nih.govnih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the frequency of different types of intermolecular contacts. nih.gov For this compound and its derivatives, these analyses consistently reveal the primary forces governing their crystal packing. researchgate.netiucr.org The most significant contributions typically arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) interactions. researchgate.netiucr.org For instance, in one study of a this compound derivative, H···H contacts accounted for 45.7% of all interactions, underscoring the importance of van der Waals forces in the crystal packing. iucr.org Other interactions, such as N–H···O and C–H···O hydrogen bonds, are also crucial, often forming chains and layers that build a three-dimensional supramolecular network. researchgate.netnih.gov

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |

| (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]this compound | 45.7 | 20.2 | 9.4 | Cl···H/H···Cl (11.3%), C···C (6.4%), C···N/N···C (3.4%) | iucr.org |

| 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]this compound | 42.2 | - | - | H···N/N···H, N···C/C···N | iucr.org |

| A this compound derivative | - | - | - | H···H, C···H/H···C, and O···H/H···O are the most important. | researchgate.net |

| 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | 44.1 | 33.5 | 13.4 | H···N/N···N (2.9%) | nih.gov |

Note: Dashes indicate that specific percentage breakdowns for those interactions were not provided in the cited source, although their importance was noted.

Elemental Analysis for Empirical Formula Determination (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is crucial for verifying the empirical formula of newly synthesized this compound derivatives and their metal complexes. doi.orgsemnan.ac.ir The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified, allowing for the calculation of the original elemental composition. umkc.edu

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.netresearchgate.net This validation is a critical step in the characterization of novel compounds. biointerfaceresearch.com

Below is a table showing a comparison of calculated and found elemental analysis data for a representative this compound derivative, (E)-4-Hydroxy-N'-(2-methoxybenzylidene) this compound.

| Element | Calculated (%) | Found (%) | Reference |

| Carbon | 66.66 | 66.52 | researchgate.net |

| Hydrogen | 4.22 | 4.63 | researchgate.net |

| Nitrogen | 10.36 | 10.21 | researchgate.net |

Specialized Analytical Methods for Metal Complexes

The coordination of this compound to metal ions creates complexes with unique properties that require specialized analytical methods for their characterization.

Molar conductance measurements are used to determine whether a metal complex behaves as an electrolyte in solution. researchgate.net The experiment involves measuring the electrical conductivity of a dilute solution (typically 10⁻³ M) of the complex in a suitable solvent, often dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). doi.orgbiomedgrid.com

The resulting molar conductivity value (ΛM) indicates the degree of ionization of the complex. researchgate.net For this compound-metal complexes, the measured values are often very low, falling within the range typically observed for non-electrolytes. doi.orgbiomedgrid.com This suggests that the anions (e.g., chloride, nitrate) are coordinated directly to the metal ion within the coordination sphere, rather than existing as free ions in solution. biomedgrid.commdpi.com

The following table displays molar conductance values for several this compound-metal complexes, illustrating their common non-electrolytic behavior.

| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

| [PdCl₂(HDmby)] ((E)-N'-(4-(dimethylamino)benzylidene)this compound) | DMSO | 12.3 | Non-electrolyte | doi.org |

| [PtCl₂(HDmby)] | DMSO | 15.2 | Non-electrolyte | doi.org |

| [ZnCl₂(HDmby)] | DMSO | 10.5 | Non-electrolyte | doi.org |

| [CdCl₂(HDmby)] | DMSO | 13.7 | Non-electrolyte | doi.org |

| [HgCl₂(HDmby)] | DMSO | 11.4 | Non-electrolyte | doi.org |

| Cu(II), Co(II), and Ni(II) complexes with a this compound oxime ligand | DMSO | Low values | Non-electrolyte | biomedgrid.com |

| Pb(II) complexes of Schiff bases derived from benzoylhydrazine | DMF | 10.55-12.35 | Non-electrolyte | researchgate.net |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. wikipedia.orgstjohnscollege.edu.in It is particularly valuable for characterizing paramagnetic metal complexes, such as those of Copper(II) (Cu(II)), which has a d⁹ electron configuration. nih.govaccessscience.com

In ESR spectroscopy, the sample is placed in a strong magnetic field and irradiated with microwave radiation, causing transitions between the spin energy levels of the unpaired electron. stjohnscollege.edu.in The resulting spectrum provides information about the electronic environment of the paramagnetic center. For Cu(II) complexes of this compound, the ESR spectra, often recorded at both room temperature and low temperatures (e.g., 77 K), typically indicate a tetragonally distorted octahedral geometry. nih.gov

Key ESR spectral parameters for a representative Cu(II)-benzohydrazide complex are provided in the table below.

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ijmra.us For this compound metal complexes, TGA provides valuable data on their thermal stability, the presence of coordinated or lattice water molecules, and the composition of the final decomposition product. rajpub.comrsc.org

The TGA curve plots mass loss against increasing temperature. The decomposition of these complexes often occurs in distinct steps. researchgate.net An initial weight loss at lower temperatures (around 100-200°C) typically corresponds to the removal of water molecules. Subsequent decomposition steps at higher temperatures relate to the breakdown of the organic this compound ligand. The analysis continues until a stable plateau is reached, which usually corresponds to the formation of a thermally stable metal oxide. ijmra.usnih.gov The experimental weight loss at each stage can be compared with calculated values to confirm the composition of the complex, such as the number of water and ligand molecules coordinated to the metal ion. researchgate.net

The table below outlines the decomposition steps observed in the TGA of a transition metal complex with a hydrazone ligand derived from this compound.

| Complex | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Species Lost | Reference |

| [Cu(ASH)(H₂O)₂]Cl (ASH = 2-amino-N'-(2-hydroxybenzylidene) this compound) | 30-190 | 9.10 | 9.05 | 2 H₂O (Lattice water) | rajpub.com |

| 190-330 | 36.20 | 36.03 | C₁₄H₁₀N₂O (Part of the ligand) | rajpub.com | |

| 330-500 | 18.20 | 18.12 | N₂H₂ + HCl | rajpub.com | |

| Final Residue | >500 | 19.90 | 19.88 | CuO (Copper(II) oxide) | rajpub.com |

Computational and Theoretical Investigations of Benzohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a standard computational method for investigating the electronic excited states of molecules. rsc.orguci.edu This approach is particularly valuable for predicting properties directly related to optical absorption and emission spectra. rsc.orgresearchgate.net By calculating the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light, TD-DFT can determine the transition energies from the ground state to various excited states. uci.edu

For benzohydrazide and its derivatives, TD-DFT calculations are employed to determine excitation energies, which are crucial for understanding their photophysical behavior. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the nature of electronic transitions and the potential for intramolecular charge transfer upon excitation. researchgate.net The low energy gap between these frontier orbitals can indicate higher chemical reactivity and stability. researchgate.net While detailed TD-DFT studies specifically on the parent this compound molecule are part of broader research, the methodology has been successfully applied to its derivatives to elucidate their electronic and nonlinear optical (NLO) properties. researchgate.net These computational tools allow for the transformation of complex quantum mechanical results into chemically intuitive parameters, such as predicted colors and the nature of charge-transfer distances in the excited state. researchgate.netsemanticscholar.org

Electron Density and Bonding Analysis

The distribution of electrons within the this compound molecule governs its structure, stability, and intermolecular interactions. Advanced computational techniques are used to analyze this electron density, providing a quantitative and qualitative understanding of its chemical bonding.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular bonding, and hyperconjugative interactions that contribute to molecular stability. researchgate.netmaterialsciencejournal.org This analysis translates the complex molecular wavefunction into a more familiar Lewis structure representation, consisting of localized bonds, lone pairs (Lewis-type orbitals), and vacant antibonding orbitals (non-Lewis-type orbitals). materialsciencejournal.org

Table 1: Representative Donor-Acceptor Interactions in this compound Derivatives from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C=O) | High | Lone Pair Delocalization |

| LP (N) | π* (C=O) | Moderate | Lone Pair Delocalization |

| π (Phenyl) | π* (C=O) | Moderate | π-Conjugation |

| LP (O) | σ* (N-C) | Low | Hyperconjugation |

Note: This table is illustrative of typical interactions and relative energy magnitudes investigated in this compound and related systems.

Topological Analyses (e.g., Atom in Molecule (AIM), Reduced Density Gradient (RDG))

Topological analyses of the electron density (ρ(r)) provide a rigorous framework for defining chemical bonds and non-covalent interactions. researchgate.net These methods are based on the gradients and second derivatives of the electron density, which reveal critical points that define atomic basins, bond paths, and interaction types. uni-rostock.de

Atom in Molecule (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines chemical bonding based on the topology of the electron density. uni-rostock.dewikipedia.org A bond path, a line of maximum electron density linking two nuclei, indicates that the atoms are bonded. comporgchem.com The properties of the electron density at the bond critical point (BCP) along this path reveal the nature of the interaction. For this compound, AIM analysis is used to characterize covalent bonds and weaker intermolecular interactions like hydrogen bonds. researchgate.netresearchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. For covalent bonds, ρ is large and ∇²ρ is negative, while for non-covalent interactions (like hydrogen bonds), both values are typically smaller, and ∇²ρ is positive. researchgate.net Studies on this compound complexes show that the sum of electron densities at BCPs can be a useful descriptor of interaction energies. researchgate.net

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing non-covalent interactions (NCI). jussieu.frnih.gov It is based on plotting the RDG against the electron density. jussieu.fr Regions of weak interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, appear as distinct spikes in the RDG plot at low electron densities. jussieu.frresearchgate.net The sign of the second eigenvalue of the Hessian matrix of the electron density, when mapped onto the RDG isosurface, can further distinguish between stabilizing attractive interactions (like hydrogen bonds) and repulsive steric clashes. In studies of this compound derivatives, RDG analysis has been instrumental in visualizing the intermolecular interactions, particularly hydrogen bonds, that dictate their supramolecular structures. researchgate.net

Characterization of Intermolecular Interactions and Supramolecular Assembly

The crystal structure and bulk properties of this compound are governed by a network of intermolecular interactions. These non-covalent forces, including strong hydrogen bonds and weaker π-system interactions, direct the self-assembly of molecules into well-defined supramolecular architectures. researchgate.netresearchgate.netplu.mx

Investigation of Hydrogen Bonding Networks (e.g., N-H...O, C-H...O, O-H...O)

Hydrogen bonds are the primary directional forces in the supramolecular assembly of this compound. The hydrazide moiety (-CONHNH₂) contains excellent hydrogen bond donors (N-H groups) and a primary acceptor (the carbonyl oxygen, C=O).

N-H...O Interactions: The most significant hydrogen bond in this compound crystals is the intermolecular N-H...O interaction. researchgate.net The amine (N-H) group of one molecule donates a hydrogen to the carbonyl oxygen (C=O) of an adjacent molecule. These interactions are robust and often link molecules into one-dimensional chains or more complex networks. researchgate.net In some metal complexes, N-H...O hydrogen bonds can also lead to intramolecular aggregation. researchgate.net

C-H...O Interactions: Weaker C-H...O hydrogen bonds, where a hydrogen atom from the phenyl ring interacts with a carbonyl oxygen, also contribute to the stability of the crystal packing. researchgate.net

O-H...O and O-H...N Interactions: In the presence of water molecules (hydrates) or other functional groups, additional hydrogen bonds like O-H...O and O-H...N can form, further stabilizing the crystal lattice. researchgate.net For example, in a this compound hydrate (B1144303), water molecules can act as bridges, linking organic molecules through a network of O-H...O and O-H...N bonds. researchgate.net

Table 2: Common Hydrogen Bonds in this compound Crystal Structures

| Bond Type | Donor | Acceptor | Typical Bond Length (Å) |

|---|---|---|---|

| N-H···O | -NH or -NH₂ | C=O | 1.8 - 2.2 researchgate.net |

| C-H···O | C-H (Phenyl) | C=O | > 2.2 |

| O-H···O | H₂O | C=O | Varies |

Analysis of C-H...π Interactions and π-π Stacking Arrangements

Beyond classical hydrogen bonding, weaker interactions involving the aromatic π-system play a crucial role in the three-dimensional organization of this compound molecules. researchgate.net

π-π Stacking: The aromatic phenyl rings of this compound molecules can interact via π-π stacking. These interactions are typically observed in a parallel-displaced or offset arrangement, rather than a direct face-to-face stacking, to minimize electrostatic repulsion. The distance between interacting rings is a key parameter, with typical centroid-to-centroid distances falling in the range of 3.3 to 3.8 Å. These stacking arrangements contribute significantly to the cohesive energy of the crystal.